

Physical and spectral data of 4-Borono-2-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Borono-2-nitrobenzoic acid

Cat. No.: B1347198

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In-Depth Technical Guide to 4-Borono-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral data available for **4-Borono-2-nitrobenzoic acid**, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data in publicly accessible databases, this guide also includes predicted spectral information based on analogous compounds and detailed, generalized experimental protocols for its synthesis and characterization.

Physicochemical Properties

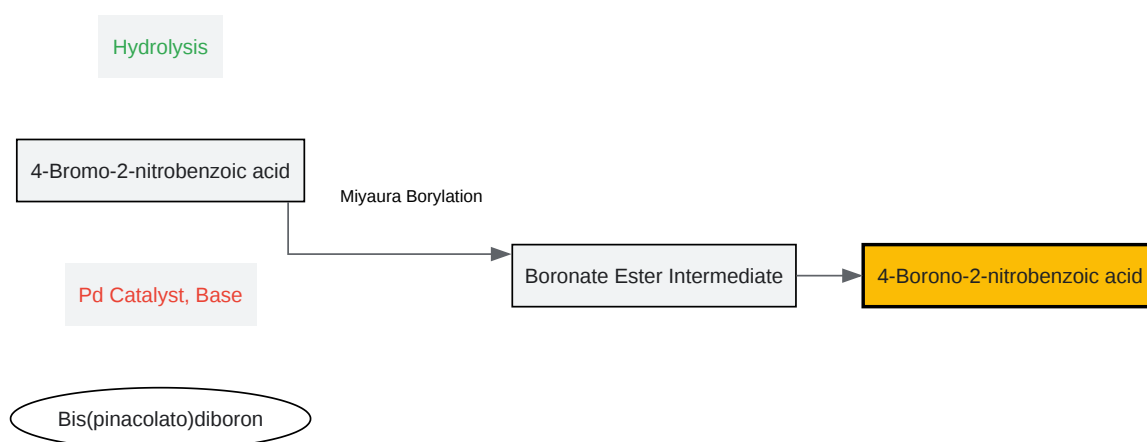
4-Borono-2-nitrobenzoic acid is a solid organic compound. The presence of the boronic acid, carboxylic acid, and nitro functional groups imparts unique reactivity, making it a valuable reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.

Property	Value
CAS Number	80500-28-3
Molecular Formula	C ₇ H ₆ BNO ₆
Molecular Weight	210.94 g/mol
Melting Point	220 °C
Boiling Point	475.5 °C at 760 mmHg
Appearance	Solid

Synthesis and Experimental Protocols

A plausible and commonly employed method for the synthesis of **4-Borono-2-nitrobenzoic acid** is the Miyaura borylation of 4-bromo-2-nitrobenzoic acid. This palladium-catalyzed reaction involves the conversion of an aryl halide to an aryl boronate ester, which can then be hydrolyzed to the corresponding boronic acid.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **4-Borono-2-nitrobenzoic acid**.

General Experimental Protocol for Miyaura Borylation

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

- 4-Bromo-2-nitrobenzoic acid
- Bis(pinacolato)diboron (B_2pin_2)
- Palladium catalyst (e.g., $Pd(dppf)Cl_2$)
- Base (e.g., potassium acetate, KOAc)
- Anhydrous solvent (e.g., dioxane, DMSO)
- Argon or Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- To an oven-dried Schlenk flask, add 4-bromo-2-nitrobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 3.0 equiv).
- Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (typically several hours), monitoring the reaction progress by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude boronate ester can be purified by column chromatography on silica gel.
- Hydrolysis of the purified boronate ester to the boronic acid is typically achieved by treatment with an aqueous acid or by other standard methods.

Spectral Data (Predicted)

As experimental spectra for **4-Borono-2-nitrobenzoic acid** are not readily available, the following tables provide predicted chemical shifts and characteristic infrared absorption bands based on the analysis of structurally similar compounds, such as other substituted nitrobenzoic acids and phenylboronic acids.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group and the boronic acid group.

Chemical Shift (ppm)	Multiplicity	Assignment
~10-13	Singlet (broad)	-COOH
~8.2-8.5	Multiplet	Aromatic CH
~7.8-8.1	Multiplet	Aromatic CH
~8-10	Singlet (broad)	-B(OH) ₂

Predicted ^{13}C NMR Data

The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will be significantly downfield, and the aromatic carbons will be

in the typical aromatic region, with their shifts influenced by the substituents.

Chemical Shift (ppm)	Assignment
~165-170	C=O
~148-152	C-NO ₂
~130-140	Aromatic CH
~120-130	Aromatic CH
(variable)	C-B

Predicted Infrared (IR) Spectroscopy Data

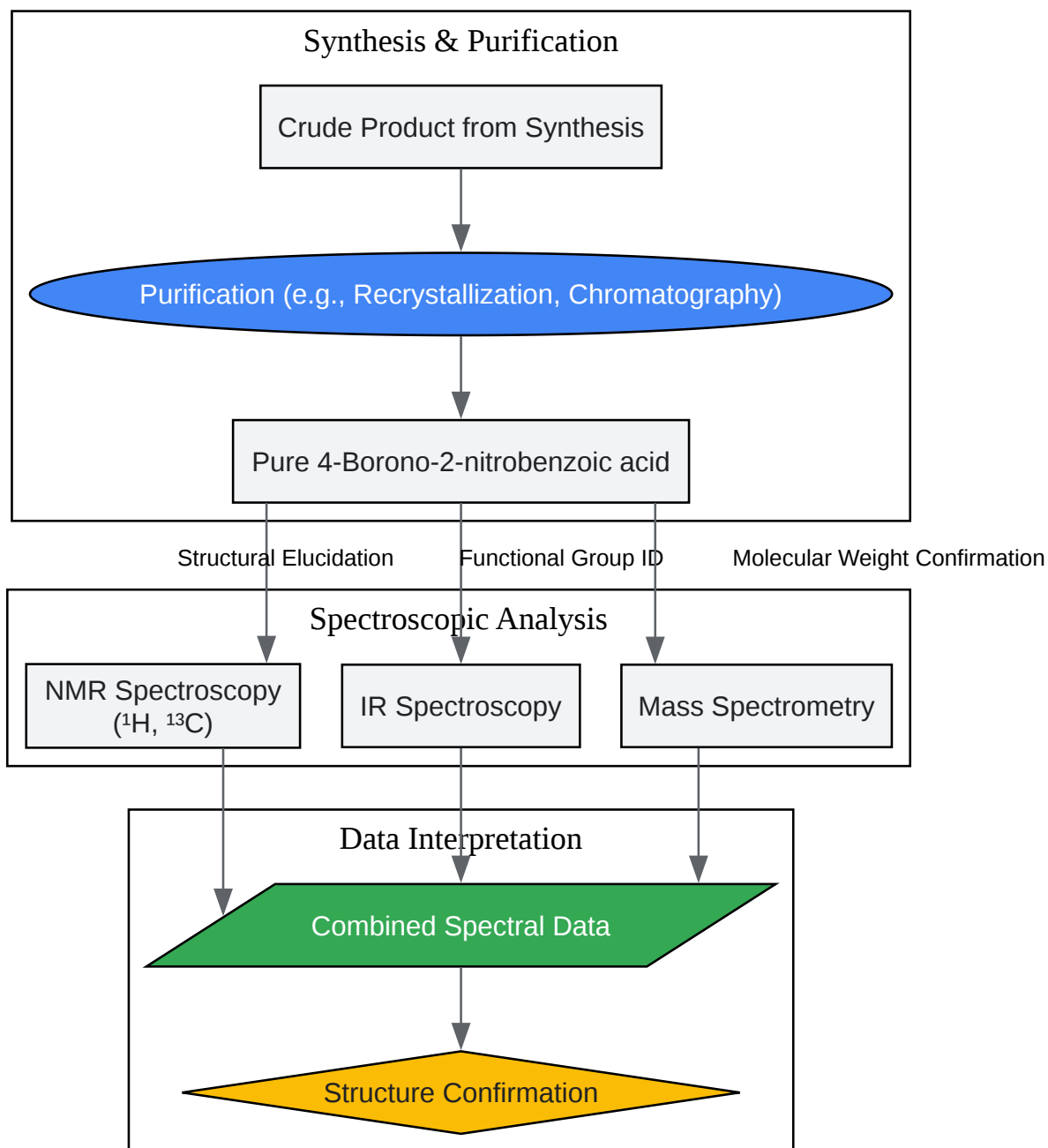
The IR spectrum will exhibit characteristic absorption bands for the O-H, C=O, N-O, and B-O bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2500	Broad	O-H stretch (carboxylic acid)
~3200	Broad	O-H stretch (boronic acid)
~1700	Strong	C=O stretch (carboxylic acid)
~1530 & ~1350	Strong	Asymmetric & Symmetric N-O stretch (nitro group)
~1350	Strong	B-O stretch
~1600-1450	Medium-Weak	C=C stretch (aromatic)

Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]⁺ or [M-H]⁻ would be expected, corresponding to the molecular weight of the compound (210.94 g/mol). Fragmentation patterns would likely involve the loss of water, the nitro group, and the carboxylic acid group.

Experimental Workflow for Characterization



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Caption: Workflow for the synthesis and characterization of the compound.

This guide serves as a foundational resource for professionals working with **4-Borono-2-nitrobenzoic acid**. While direct experimental data is limited, the provided information on its properties, a reliable synthetic approach, and predicted spectral characteristics offers a solid

starting point for its application in research and development. It is strongly recommended that researchers perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

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